molecular formula C9H7BrCl2O2 B14021760 Ethyl 4-bromo-2,5-dichlorobenzoate

Ethyl 4-bromo-2,5-dichlorobenzoate

Cat. No.: B14021760
M. Wt: 297.96 g/mol
InChI Key: CNTPNYDIIRPZKM-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2,5-dichlorobenzoate is an organic compound with the molecular formula C9H7BrCl2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4, 2, and 5 on the benzene ring are replaced by bromine, chlorine, and chlorine atoms, respectively. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2,5-dichlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2,5-dichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2,5-dichlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is often employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields ethyl 4-methoxy-2,5-dichlorobenzoate.

    Reduction: Reduction of the ester group forms ethyl 4-bromo-2,5-dichlorobenzyl alcohol.

    Oxidation: Oxidation of the ester group results in 4-bromo-2,5-dichlorobenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2,5-dichlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2,5-dichlorobenzoate depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity or altering their function. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-bromo-2,4-dichlorobenzoate: Similar in structure but with different positions of bromine and chlorine atoms.

    Ethyl 2-bromo-4-chlorobenzoate: Contains only one chlorine atom and a different substitution pattern.

    Ethyl 4-bromobenzoate: Lacks the chlorine atoms present in ethyl 4-bromo-2,5-dichlorobenzoate.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms at specific positions on the benzene ring can enhance its chemical stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H7BrCl2O2

Molecular Weight

297.96 g/mol

IUPAC Name

ethyl 4-bromo-2,5-dichlorobenzoate

InChI

InChI=1S/C9H7BrCl2O2/c1-2-14-9(13)5-3-8(12)6(10)4-7(5)11/h3-4H,2H2,1H3

InChI Key

CNTPNYDIIRPZKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)Br)Cl

Origin of Product

United States

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